N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide: is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydroxypropyl group, and a methoxyphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the hydroxypropyl group: This step involves the reaction of the biphenyl intermediate with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl derivative.
Attachment of the methoxyphenoxyacetamide moiety: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 3-methoxyphenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Modulating their activity and influencing downstream signaling pathways.
Inhibiting enzymes: Affecting metabolic processes and cellular functions.
Interacting with DNA or RNA: Modulating gene expression and protein synthesis.
Comparison with Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-chlorophenoxy)acetamide: Differing by the substitution of a methoxy group with a chloro group.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-fluorophenoxy)acetamide: Differing by the substitution of a methoxy group with a fluoro group.
These comparisons highlight the unique properties of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide, such as its specific functional groups and their influence on its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-24(27,20-13-11-19(12-14-20)18-7-4-3-5-8-18)17-25-23(26)16-29-22-10-6-9-21(15-22)28-2/h3-15,27H,16-17H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZTERROGWHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC(=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.